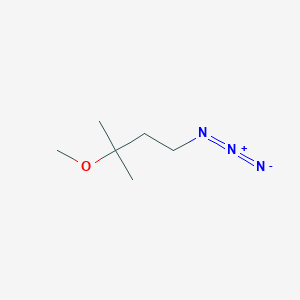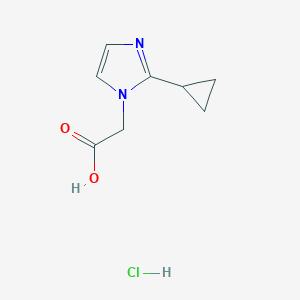
1-Azido-3-methoxy-3-methylbutane
Übersicht
Beschreibung
1-Azido-3-methoxy-3-methylbutane is a chemical compound with the molecular formula C5H11N3 . It is also known by other names such as 1-Azido-3-methylbutan in German, 1-Azido-3-méthylbutane in French, and Butane, 1-azido-3-methyl- in ACD/Index Name .
Synthesis Analysis
The synthesis of azides, such as this compound, often involves the use of organic azides. These organic azides can undergo various reactions, including intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed conditions . For instance, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate, which then reacted with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo [1.1.1]pentane species .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C5H11N3 . The average mass of this compound is 113.161 Da, and its monoisotopic mass is 113.095299 Da .Chemical Reactions Analysis
Organic azides, such as this compound, are versatile in chemical reactions. They can participate in various reactions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . They can also undergo one-pot domino reactions, nucleophilic additions such as Aza-Michael addition, cycloaddition reactions such as [3+2] cycloaddition, and insertion reactions of C-H amination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C5H11N3, an average mass of 113.161 Da, and a monoisotopic mass of 113.095299 Da .Wirkmechanismus
The mechanism of action for the synthesis of azides involves the generation of an azido radical, which selectively follows addition to a compound (like [1.1.1]propellane) to form a carbon-centered radical intermediate. This intermediate then reacts with another compound (like a heterocycle) to produce the azide-containing species .
Zukünftige Richtungen
The future directions in the study and application of 1-Azido-3-methoxy-3-methylbutane and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as synthetic organic chemistry . The development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
Eigenschaften
IUPAC Name |
1-azido-3-methoxy-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c1-6(2,10-3)4-5-8-9-7/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTJENBVDOEYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN=[N+]=[N-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1474150.png)



![1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride](/img/structure/B1474160.png)




![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)

